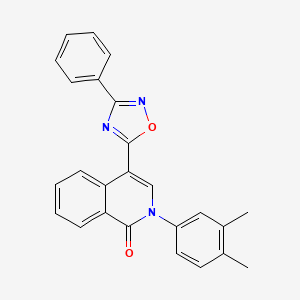
2-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one, also known as DPO-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology and drug development. DPO-1 is a selective inhibitor of the hERG potassium channel, which is responsible for regulating the electrical activity of the heart.
科学的研究の応用
Potential Anticancer Agents
The synthesis of novel α-aminophosphonate derivatives, containing a 2-oxoquinoline structure, demonstrated moderate to high levels of antitumor activities against several cancer cell lines, indicating the potential of related compounds in cancer therapy (Fang et al., 2016).
Antimicrobial and Antifungal Activities
Compounds derived from similar structures have been tested for their antimicrobial and antifungal activities. For example, certain derivatives exhibited higher activity than standard treatments against Mycobacterium avium and M. kansasii, as well as inhibiting photosynthesis in spinach chloroplasts, indicating their potential as antimicrobial and antialgal agents (Kubicová et al., 2003).
Schiff Base Ligands and Metal Complexes
The synthesis of Schiff base ligands and their metal complexes has shown promising results in terms of thermal stability and antimicrobial activity against various bacterial and fungal species. This suggests potential applications in the development of new antimicrobial agents (El-Sonbati et al., 2016).
Aggregation-Induced Emission (AIE)
Research on Ir(III) complexes indicates potential applications in data security protection through their aggregation-induced emission properties. These properties could be utilized in the design of smart luminescent materials for various technological applications (Song et al., 2016).
Cytotoxic Activity on Human Cancer Cells
Isoquinolinequinone–amino acid derivatives were synthesized and evaluated for their cytotoxic activity against normal and cancer cell lines. The structure-activity relationships demonstrated that the location and structure of the amino acid fragment plays a significant role in cytotoxic effects, indicating potential therapeutic applications (Valderrama et al., 2016).
特性
IUPAC Name |
2-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-16-12-13-19(14-17(16)2)28-15-22(20-10-6-7-11-21(20)25(28)29)24-26-23(27-30-24)18-8-4-3-5-9-18/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDDZEXMJZVNJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2583998.png)
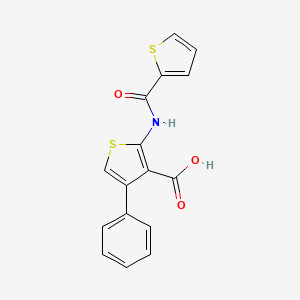
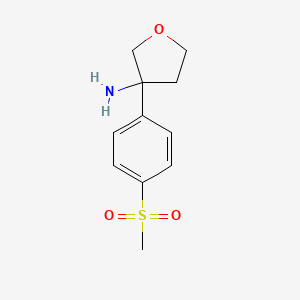
![2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2584001.png)
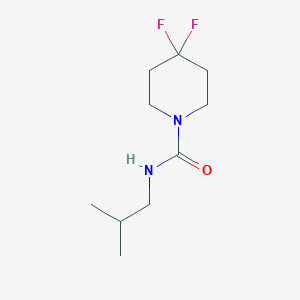
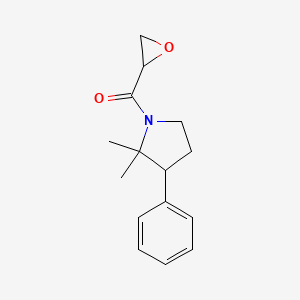
![Ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2584005.png)
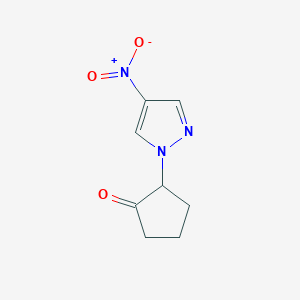

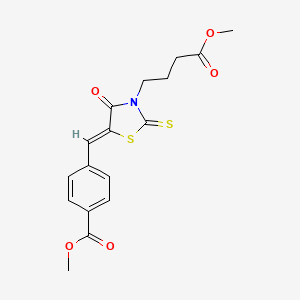
![Tert-butyl (3aS,6aS)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2584011.png)
![4-[(4-chlorophenyl)sulfanyl]-N-(2,6-diethylphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2584012.png)
![3-{3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B2584015.png)
